molecular formula C8H14N2S B13542561 1-(2-Isopropylthiazol-5-yl)ethanamine

1-(2-Isopropylthiazol-5-yl)ethanamine

Cat. No.: B13542561
M. Wt: 170.28 g/mol
InChI Key: VMGPMHCSBLBEJW-UHFFFAOYSA-N
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Description

1-(2-Isopropylthiazol-5-yl)ethanamine is an organic compound characterized by the presence of a thiazole ring substituted with an isopropyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isopropylthiazol-5-yl)ethanamine can be synthesized through several methods. One common approach involves the cyclization of appropriate thioamide precursors with α-halo ketones, followed by alkylation to introduce the isopropyl group. The final step typically involves the reduction of the intermediate to yield the ethanamine derivative.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques to ensure high yield and purity. The process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropylthiazol-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-(2-Isopropylthiazol-5-yl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1-(2-Isopropylthiazol-5-yl)ethanamine exerts its effects involves interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethanamine side chain may facilitate binding to biological macromolecules, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

  • 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine
  • 1-(2-Isopropylthiazol-4-yl)ethanamine
  • 1-(2-Methylthiazol-5-yl)ethanamine

Comparison: 1-(2-Isopropylthiazol-5-yl)ethanamine is unique due to the specific positioning of the isopropyl group on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for targeted research and application.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

1-(2-propan-2-yl-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C8H14N2S/c1-5(2)8-10-4-7(11-8)6(3)9/h4-6H,9H2,1-3H3

InChI Key

VMGPMHCSBLBEJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)C(C)N

Origin of Product

United States

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